molecular formula C16H42Cl4N4O2 B063866 3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*))- CAS No. 177798-02-6

3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*))-

Cat. No. B063866
M. Wt: 464.3 g/mol
InChI Key: SCDBHUCANIJZED-WOLYCILSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*)) is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as TAD and is known for its ability to interact with biological systems in a unique and specific manner. In

Mechanism Of Action

TAD interacts with biological systems through the formation of hydrogen bonds and electrostatic interactions. TAD has a unique shape that allows it to fit into specific binding pockets on proteins, resulting in the modulation of protein activity. TAD has also been shown to stabilize protein-protein interactions, leading to the formation of protein complexes.

Biochemical And Physiological Effects

TAD has been shown to have various biochemical and physiological effects, including the modulation of enzyme activity, the regulation of protein-protein interactions, and the inhibition of protein aggregation. TAD has also been shown to affect the structure and function of membrane proteins, leading to changes in cellular signaling pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of using TAD in lab experiments is its specificity for certain proteins and binding pockets. This allows for the precise modulation of protein activity and the study of specific biological processes. However, one limitation of TAD is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of TAD in scientific research. One area of interest is the development of TAD-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, TAD can be used in the study of protein misfolding and aggregation, which are associated with various neurodegenerative diseases. Finally, the development of new TAD derivatives with improved specificity and binding affinity could lead to further advancements in the field of molecular biology.
In conclusion, 3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*)) is a synthetic compound that has potential applications in various scientific research fields. Its specificity for certain proteins and binding pockets makes it a useful tool for the study of protein-protein interactions and the modulation of protein activity. While there are limitations to its use in lab experiments, the future directions for TAD research are promising and could lead to the development of new drugs and treatments for various diseases.

Synthesis Methods

TAD can be synthesized through a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 1,2-diaminoethane with 1,8-dibromooctane to form the intermediate compound, 3,8-diazaoctane-1,8-diamine. This intermediate is then reacted with 1,3-dibromopropane to form the compound, 3,8,13-triazaeicosane-1,20-diamine. Finally, the addition of hydrochloric acid to this compound results in the formation of TAD.

Scientific Research Applications

TAD has been used in various scientific research applications, including drug discovery, protein engineering, and molecular biology. TAD has been shown to interact with proteins in a specific manner, making it a useful tool for the study of protein-protein interactions. Additionally, TAD has been used to study the structure and function of enzymes, as well as the mechanisms of various biological processes.

properties

CAS RN

177798-02-6

Product Name

3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*))-

Molecular Formula

C16H42Cl4N4O2

Molecular Weight

464.3 g/mol

IUPAC Name

(2R)-4-(ethylamino)-1-[4-[[(2R)-4-(ethylamino)-2-hydroxybutyl]amino]butylamino]butan-2-ol;tetrahydrochloride

InChI

InChI=1S/C16H38N4O2.4ClH/c1-3-17-11-7-15(21)13-19-9-5-6-10-20-14-16(22)8-12-18-4-2;;;;/h15-22H,3-14H2,1-2H3;4*1H/t15-,16-;;;;/m1..../s1

InChI Key

SCDBHUCANIJZED-WOLYCILSSA-N

Isomeric SMILES

CC[NH2+]CC[C@H](C[NH2+]CCCC[NH2+]C[C@@H](CC[NH2+]CC)O)O.[Cl-].[Cl-].[Cl-].[Cl-]

SMILES

CCNCCC(CNCCCCNCC(CCNCC)O)O.Cl.Cl.Cl.Cl

Canonical SMILES

CC[NH2+]CCC(C[NH2+]CCCC[NH2+]CC(CC[NH2+]CC)O)O.[Cl-].[Cl-].[Cl-].[Cl-]

Other CAS RN

177798-02-6

synonyms

(2R)-4-ethylamino-1-[4-[[(2R)-4-ethylamino-2-hydroxy-butyl]amino]butyl amino]butan-2-ol tetrahydrochloride

Origin of Product

United States

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